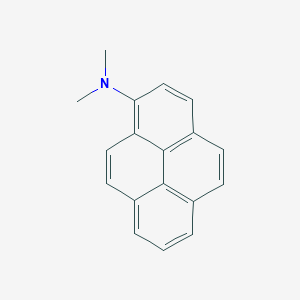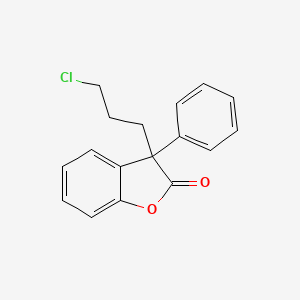
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzofuran core with a chloropropyl and phenyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one typically involves the reaction of benzofuran with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzofuran core can undergo oxidation to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzofurans depending on the nucleophile used.
Oxidation Reactions: Products include benzofuran quinones.
Reduction Reactions: Products include dihydrobenzofurans.
Aplicaciones Científicas De Investigación
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one involves its interaction with various molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The benzofuran core can interact with aromatic residues in proteins, affecting their structure and function. These interactions can modulate various biological pathways, leading to the observed biological activities of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloropropyl)-1-benzofuran-2(3h)-one: Lacks the phenyl group, leading to different biological activities.
3-Phenyl-1-benzofuran-2(3h)-one: Lacks the chloropropyl group, affecting its reactivity and applications.
3-(3-Bromopropyl)-3-phenyl-1-benzofuran-2(3h)-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
3-(3-Chloropropyl)-3-phenyl-1-benzofuran-2(3h)-one is unique due to the presence of both chloropropyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in scientific research.
Propiedades
Número CAS |
6345-90-0 |
|---|---|
Fórmula molecular |
C17H15ClO2 |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
3-(3-chloropropyl)-3-phenyl-1-benzofuran-2-one |
InChI |
InChI=1S/C17H15ClO2/c18-12-6-11-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16(17)19/h1-5,7-10H,6,11-12H2 |
Clave InChI |
UFBLVMWCWRVMKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC2=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


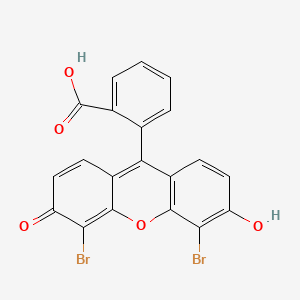
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
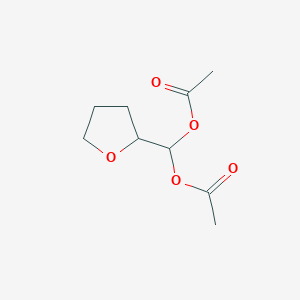
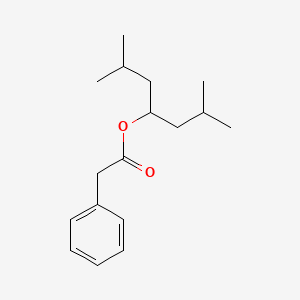
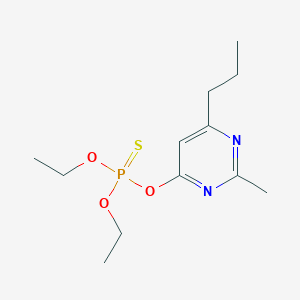
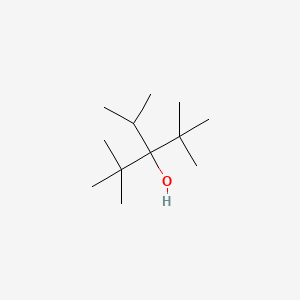

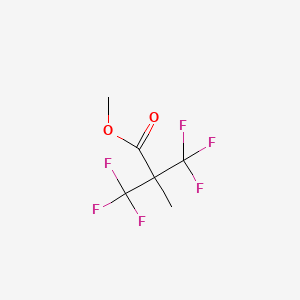
![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
